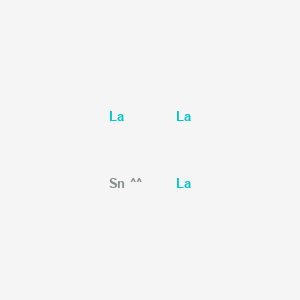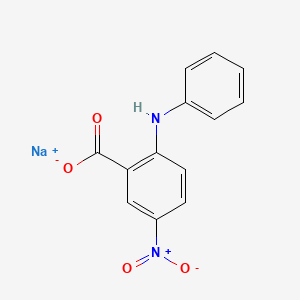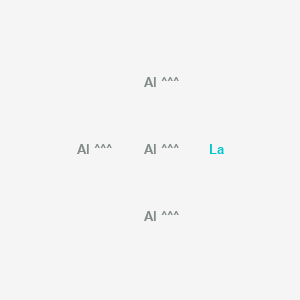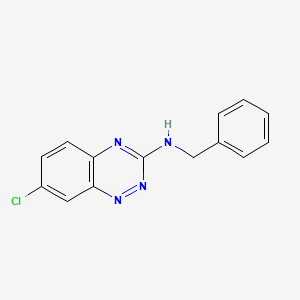![molecular formula C17H21NO2 B14728049 {2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol CAS No. 6960-48-1](/img/structure/B14728049.png)
{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a methoxyphenyl group through a methanol linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol typically involves the reduction of Schiff bases. One common method is the reduction of the corresponding Schiff base using sodium borohydride (NaBH₄) as a reducing agent. The reaction is carried out in a suitable solvent such as methanol or ethanol under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can be employed to achieve the reduction of Schiff bases on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of {2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- {2-[(Dimethylamino)methyl]phenyl}(4-chlorophenyl)methanol
- {2-[(Dimethylamino)methyl]phenyl}(4-hydroxyphenyl)methanol
- {2-[(Dimethylamino)methyl]phenyl}(4-nitrophenyl)methanol
Uniqueness
{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol is unique due to the presence of both dimethylamino and methoxy groups, which confer distinct chemical and physical properties.
属性
CAS 编号 |
6960-48-1 |
|---|---|
分子式 |
C17H21NO2 |
分子量 |
271.35 g/mol |
IUPAC 名称 |
[2-[(dimethylamino)methyl]phenyl]-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C17H21NO2/c1-18(2)12-14-6-4-5-7-16(14)17(19)13-8-10-15(20-3)11-9-13/h4-11,17,19H,12H2,1-3H3 |
InChI 键 |
LQENCAGOLKEOHO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=CC=CC=C1C(C2=CC=C(C=C2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)
![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)
![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)






![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)


